molecular formula C9H8FN3O B15395803 (5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-YL)methanamine CAS No. 944897-78-3

(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No.: B15395803
CAS No.: 944897-78-3
M. Wt: 193.18 g/mol
InChI Key: WSIKPRIXZPYOPA-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-YL)methanamine is a chemical building block based on the 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle known for its significant role in medicinal chemistry . This compound features a 2-fluorophenyl substitution at the 5-position and an aminomethyl functional group at the 2-position, making it a versatile intermediate for the synthesis of more complex molecules. The 1,3,4-oxadiazole core is a privileged structure in drug discovery due to its wide range of biological activities. Derivatives of this heterocycle have been extensively studied and are reported to exhibit antibacterial, antitumor, anti-inflammatory, anticonvulsant, and antiviral properties, among others . The presence of the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is often associated with these potent pharmacological effects . The 2-fluorophenyl substituent is a common pharmacophore that can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The primary amine (-CH2NH2) group provides a reactive handle for further chemical modification, allowing researchers to create amide linkages, sulfonamides, or ureas, or to conjugate the molecule to other pharmacophores . This makes this compound a valuable scaffold for constructing targeted libraries in high-throughput screening and structure-activity relationship (SAR) studies. Applications: This compound is intended for use in pharmaceutical R&D, particularly in hit-to-lead optimization campaigns. It serves as a key intermediate for developing novel therapeutic agents targeting various diseases. Its potential applications align with those of other 1,3,4-oxadiazole derivatives, which include the investigation of tyrosine kinase inhibition for cancer therapy . Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944897-78-3

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5,11H2

InChI Key

WSIKPRIXZPYOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CN)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2-fluorophenyl group in the target compound contrasts with para-substituted analogs (e.g., 4-tolyl or 4-fluorophenyl). The ortho-fluorine may introduce steric hindrance and electronic effects, altering reactivity and intermolecular interactions compared to para-substituted derivatives .
  • Synthesis : The polyphosphoric acid-mediated condensation route (used for 4-tolyl and 4-methylphenyl analogs) is likely applicable to the target compound, with similar high yields (~87%) expected .

Physicochemical and Spectral Properties

  • Thermal Stability : The 4-tolyl analog exhibits a melting point of 174.63°C, attributed to the rigid oxadiazole core and crystalline packing . Fluorine’s electronegativity may further stabilize the target compound via dipole interactions or hydrogen bonding, though experimental data are needed.
  • Spectroscopy :
    • NMR : In 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl group resonates at δ 2.39 ppm (¹H), while the aromatic protons appear at δ 7.29–7.86 ppm. For the target compound, the ortho-fluorine is expected to deshield adjacent protons, causing distinct splitting patterns .
    • FTIR : The oxadiazole ring’s C=N and C-O-C stretches (~1610 cm⁻¹ and ~1240 cm⁻¹, respectively) are consistent across derivatives .

Key Observations :

  • Antimicrobial Activity : Adamantyl-substituted oxadiazoles show broad-spectrum antimicrobial activity, likely due to enhanced lipophilicity. The fluorine in the target compound may improve cell membrane penetration .
  • Antitumor Potential: 5-Aryl oxadiazoles with methanamine groups exhibit antitumor activity, possibly via kinase inhibition or DNA intercalation. The 2-fluorophenyl group’s electron-withdrawing nature could enhance binding to biological targets .

Commercial and Industrial Relevance

  • Supplier Data : Derivatives like [5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]methanamine hydrochloride are commercially available (5 suppliers), indicating industrial interest in fluorinated oxadiazoles for drug discovery .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, making the target compound suitable for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via polyphosphoric acid (PPA)-mediated cyclocondensation. A typical protocol involves reacting 2-fluorophenyl-substituted hydrazides with glycine derivatives in PPA at 120°C for 2 hours, followed by heating at 160°C for 12 hours to complete ring formation . Key parameters include:

  • Precursor purity : Use ≥99% pure hydrazides and amino acids.
  • Solvent-free conditions : PPA acts as both catalyst and solvent.
  • Temperature control : Gradual heating prevents decomposition.
    Yields >85% are achievable with rigorous drying of reactants and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C-NMR : Aromatic protons from the 2-fluorophenyl group appear at δ 7.4–8.0 ppm, while the methanamine -CH₂- signal occurs at δ 4.0–4.1 ppm. The oxadiazole C-2 and C-5 carbons resonate at 161–164 ppm .
  • FTIR : Key bands include N-H stretching (~3350 cm⁻¹), C=N (oxadiazole ring, ~1600 cm⁻¹), and C-F (1220–1150 cm⁻¹) .
  • LCMS : The molecular ion peak [M+H]⁺ should match the exact mass (calc. 207.07 g/mol) with <0.5% deviation .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodology :

  • Solubility : Insoluble in water and nonpolar solvents (e.g., hexane), but soluble in polar aprotic solvents (DMSO, THF) and alcohols .
  • Stability : Degrades above 200°C (DSC data). Store under inert gas at -20°C to prevent oxidation of the amine group .

Advanced Research Questions

Q. How does the electron-withdrawing 2-fluorophenyl group influence the compound’s electronic properties and applications in optoelectronics?

  • Methodology :

  • The fluorine atom enhances electron deficiency in the oxadiazole ring, improving electron mobility (µe ~10⁻³ cm²/V·s) and reducing LUMO levels (-2.1 eV), making it suitable as an electron-transport layer in OLEDs .
  • DFT calculations : Compare HOMO/LUMO levels of fluorophenyl vs. non-fluorinated analogs to predict charge transport efficiency .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding biological activity?

  • Methodology :

  • Docking vs. assay validation : If computational models (e.g., AutoDock) predict strong binding to a microbial enzyme but in vitro assays show low inhibition, validate using:
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity.
  • Site-directed mutagenesis : Test if predicted active-site residues are critical .
  • Metabolite profiling : Use LC-MS/MS to check for rapid metabolic degradation, which may explain discrepancies .

Q. How can researchers design experiments to elucidate the mechanism of antimicrobial action?

  • Methodology :

  • Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase. Measure IC₅₀ values under varying pH/temperature .
  • Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption .
  • Resistance studies : Serial passage experiments to identify mutations conferring resistance, followed by whole-genome sequencing .

Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in fluorophenyl-oxadiazole derivatives?

  • Methodology :

  • Analog synthesis : Vary substituents (e.g., Cl, CF₃ at para/meta positions) and compare bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from oxadiazole) using Discovery Studio .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodology :

  • Reproduce conditions : Confirm DSC protocols (heating rate, atmosphere). Some studies report decomposition at 174°C , while others note stability up to 200°C. Differences may arise from crystallinity or impurities .
  • TGA-MS coupling : Identify gaseous decomposition products (e.g., NH₃, HF) to clarify degradation pathways .

Key Structural and Functional Insights

  • Electronic Effects : The 2-fluorophenyl group induces ortho/para-directing effects, influencing regioselectivity in substitution reactions .
  • Biological Targets : Oxadiazole derivatives show affinity for GABA receptors and microbial enzymes, but fluorophenyl substitution may alter selectivity .

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